molecular formula C12H20N4O B7590077 N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide

Cat. No. B7590077
M. Wt: 236.31 g/mol
InChI Key: WPTXZGXDTZKYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, MP-10, and belongs to the class of pyrrolidine carboxamide derivatives.

Mechanism of Action

The mechanism of action of MP-10 is not fully understood, but it is believed to act by modulating the activity of various signaling pathways in the body. It has been shown to inhibit the activity of the COX-2 enzyme, which is involved in the production of inflammatory mediators. MP-10 has also been shown to inhibit the activity of various kinases, which play a key role in cell signaling and proliferation.
Biochemical and Physiological Effects:
MP-10 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammation and pain. MP-10 has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MP-10 has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MP-10 has several advantages for use in lab experiments. It is a highly selective compound that has been extensively studied for its biological activities. MP-10 is also relatively easy to synthesize and purify, making it a cost-effective compound for use in lab experiments. However, one limitation of MP-10 is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for the study of MP-10. One area of research is the development of more potent and selective derivatives of MP-10 that can be used as therapeutic agents for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of MP-10, which may lead to the development of new drugs with similar biological activities. Additionally, the use of MP-10 in combination with other drugs may enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of MP-10 involves the reaction of 4-bromo-2-methylpyrazole with 3-aminopropylpyrrolidine followed by the addition of 2-carboxylic acid. The resulting product is then purified using column chromatography to obtain a pure form of MP-10.

Scientific Research Applications

MP-10 has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. MP-10 has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and pain.

properties

IUPAC Name

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9-10(8-15-16-9)4-2-7-14-12(17)11-5-3-6-13-11/h8,11,13H,2-7H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTXZGXDTZKYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CCCNC(=O)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide

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